4-(3-Formylphenyl)-2-methoxyphenol
Description
4-(3-Formylphenyl)-2-methoxyphenol is a phenolic derivative characterized by a methoxy group at the 2-position and a formylphenyl substituent at the 4-position of the benzene ring.
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14-8-12(5-6-13(14)16)11-4-2-3-10(7-11)9-15/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAKINHQROUJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685441 | |
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-35-5 | |
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Formylphenyl)-2-methoxyphenol typically involves the formylation of 2-methoxyphenol followed by a series of reactions to introduce the formyl group at the desired position on the phenyl ring. One common method involves the use of a Vilsmeier-Haack reaction, where 2-methoxyphenol is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Types of Reactions:
Oxidation: 4-(3-Formylphenyl)-2-methoxyphenol can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(3-Formylphenyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Formylphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-[N-(4-Hydroxyphenyl)carboximidoyl]-2-methoxyphenol
- Structure : Features a carboximidoyl group linked to a 4-hydroxyphenyl moiety at the 4-position.
- Synthesis: Produced via reaction of p-aminophenol with vanillin under acidic conditions .
- Pharmacological Activity: Exhibits analgesic properties via COX inhibition, with a molecular docking score (-75.0088) superior to paracetamol (-67.3820) in silico .
- Applications : Proposed as a safer alternative to paracetamol, pending further toxicity studies .
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
- Structure : Contains a propenyl group with a hydroxyl substituent at the 4-position.
- Natural Occurrence : Identified in Nitraria roborowskii seeds, Aster incisus extracts, and ginger oleoresins .
- Biological Activities: Inhibits NIH/3T3 fibroblast growth (concentration-dependent) and seed germination via oxidative interference .
- Applications : Explored in plant physiology (seed dormancy) and as a component of traditional medicinal extracts .
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 6b)
- Structure : Incorporates a thiazole ring at the 4-position.
- Pharmacological Activity :
- Applications: Potential as a non-steroidal anti-inflammatory drug (NSAID) lead compound .
Gingerol Derivatives (e.g., 4-(5-Hydroxy-3-oxotridecyl)-2-methoxyphenol)
- Structure : Long alkyl chains with ketone/hydroxyl groups at the 4-position.
- Natural Source : Key pungency components in ginger oleoresins .
- Biological Role : Contribute to ginger’s flavor and bioactivity (e.g., antioxidant, anti-nausea).
- Applications : Used in food flavoring and studied for gastrointestinal therapeutic effects .
4-(Butoxymethyl)-2-methoxyphenol
- Structure : Butoxymethyl substituent at the 4-position.
- Properties: Fruity/vanilla flavor noted in sensory studies . Limited research on pharmacological activities .
- Applications : Primarily of interest in flavor chemistry and industrial uses .
Structural-Activity Relationship (SAR) Analysis
Key SAR Insights :
- Electron-withdrawing groups (e.g., carboximidoyl, thiazole) enhance enzyme-targeting activities (e.g., COX inhibition).
- Hydrophobic chains (e.g., propenyl, alkyl) improve membrane permeability and cell growth inhibition.
- Oxygenated substituents (e.g., hydroxyl, methoxy) contribute to antioxidant capacity and natural product integration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
